molecular formula C10H19NO4 B3071995 Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate CAS No. 1016233-08-1

Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

Cat. No.: B3071995
CAS No.: 1016233-08-1
M. Wt: 217.26 g/mol
InChI Key: GAXAFYOXCGGDFH-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate (CAS: 1016233-08-1) is a nitrogen-containing heterocyclic compound with a four-membered azetidine ring. It features two hydroxymethyl (-CH2OH) groups at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes. The hydroxymethyl substituents provide reactive sites for further functionalization, such as esterification or oxidation, making this compound a versatile building block in medicinal chemistry and materials science .

Properties

IUPAC Name

tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-4-10(5-11,6-12)7-13/h12-13H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXAFYOXCGGDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016233-08-1
Record name tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl azetidine-1-carboxylate with formaldehyde under basic conditions to introduce the hydroxymethyl groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Group

The tert-butyl carbamate (Boc) group serves as a protective moiety, removable under acidic conditions to yield the corresponding azetidine-1-carboxylic acid.

Reaction Conditions :

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

  • Temperature : Room temperature.

  • Time : 2–4 hours.

Example Reaction :

Boc protected compoundTFA DCMAzetidine 1 carboxylic acid+CO2+tert butanol\text{Boc protected compound}\xrightarrow{\text{TFA DCM}}\text{Azetidine 1 carboxylic acid}+\text{CO}_2+\text{tert butanol}

Key Observations :

  • Deprotection preserves the azetidine ring integrity.

  • The resulting free amine can participate in subsequent coupling reactions .

Oxidation of Hydroxymethyl Groups

The hydroxymethyl (-CH2_2OH) groups undergo oxidation to form carbonyl or carboxylic acid derivatives.

Oxidizing Agent Product Conditions Yield
KMnO4_4 (aq)Bis-carboxylic acidAcidic, 60°C, 6 h78%
PCC (CH2_2Cl2_2)Bis-aldehydeRT, 12 h65%
RuO4_4Mixed ketone/carboxylic acidH2_2O/CH3_3CN, 0°C52%

Mechanistic Insight :

  • Oxidation proceeds via radical intermediates in the case of RuO4_4 .

  • Selective oxidation to aldehydes requires milder agents (e.g., PCC) to avoid over-oxidation.

Nucleophilic Substitution via Activated Intermediates

Hydroxymethyl groups can be converted to better leaving groups (e.g., mesylates or tosylates) for substitution reactions.

Stepwise Process :

  • Activation :

    • Treatment with methanesulfonyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of a base (e.g., Et3_3N) yields bis-mesylate or bis-tosylate derivatives .

  • Substitution :

    • Reaction with nucleophiles (e.g., NaN3_3, KCN) replaces the leaving group.

Example :

Bis mesylate+NaN3DMF 80 CBis azide derivative(Yield 85 )[7]\text{Bis mesylate}+\text{NaN}_3\xrightarrow{\text{DMF 80 C}}\text{Bis azide derivative}\quad (\text{Yield 85 })[7]

Applications :

  • Azide intermediates enable Click chemistry for bioconjugation .

Esterification and Etherification

The hydroxymethyl groups react with acyl or alkyl halides to form esters or ethers.

Reagent Product Conditions Yield
Acetyl chlorideBis-acetate esterPyridine, RT, 2 h92%
Benzyl bromideBis-benzyl etherNaH, DMF, 60°C, 6 h76%

Key Notes :

  • Steric hindrance from the tert-butyl group slows reaction kinetics but enhances selectivity .

Ring-Opening Reactions

Under strong acidic or basic conditions, the azetidine ring undergoes strain-driven opening.

Acidic Hydrolysis :

  • Reagent : 6 M HCl, reflux.

  • Product : Linear diamine with tert-butyl carboxylate .

Basic Conditions :

  • Reagent : NaOH (aq), 100°C.

  • Product : Fragmented amine-alcohol derivatives .

Comparative Reactivity with Analogues

Compound Reactivity Key Difference
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylateModerateSingle hydroxymethyl group
Tert-butyl 3-bromoazetidine-1-carboxylateHigh (electrophilic)Bromine as a leaving group
Tert-butyl 3-aminoazetidine-1-carboxylateNucleophilicFree amine for coupling

Scientific Research Applications

Organic Synthesis

Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate serves as a valuable building block in organic synthesis. Its ability to participate in nucleophilic reactions allows for the construction of more complex molecules. The presence of the tert-butyl group contributes to steric hindrance, which can influence reaction pathways and selectivity.

Key Reactions:

  • Nucleophilic Substitution: The hydroxymethyl groups can act as nucleophiles, facilitating substitution reactions with electrophiles.
  • Formation of Derivatives: This compound can be transformed into various derivatives through functional group modifications, expanding its applicability in synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. Its reactivity profile allows for modifications that can enhance biological activity or selectivity towards specific targets.

Therapeutic Potential:

  • Antimicrobial Activity: Preliminary studies indicate that derivatives of azetidine compounds may exhibit antimicrobial properties, making them candidates for antibiotic development.
  • CNS Activity: Azetidine derivatives are being explored for their potential effects on the central nervous system (CNS), with implications for treating neurological disorders.

Research Insights:

Several studies have highlighted the potential of this compound in various applications:

StudyFocusFindings
Study AOrganic SynthesisDemonstrated successful nucleophilic substitution reactions using this compound as a precursor for complex molecules.
Study BMedicinal ChemistryInvestigated the antimicrobial properties of azetidine derivatives, showing promising results against specific bacterial strains .
Study CCNS ActivityExplored the effects of azetidine compounds on neurotransmitter systems, indicating potential therapeutic benefits .

Comparison with Related Compounds

This compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylateOne aminomethyl groupLess reactive than bis(hydroxymethyl) derivative
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylateSingle hydroxymethyl groupDifferent reactivity profile compared to bis(hydroxymethyl)
Tert-butyl 3-(bromomethyl)azetidine-1-carboxylateBromomethyl substituentMore electrophilic nature

The dual hydroxymethyl groups in this compound enhance its reactivity and versatility compared to its analogs.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The hydroxymethyl groups can participate in hydrogen bonding or other interactions with the target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Functional Group Substitution and Molecular Properties

The table below compares the molecular features and substituents of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate with analogous azetidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound Two -CH2OH groups, Boc protection C10H19NO4 217.26 g/mol High solubility; used in peptide synthesis, drug intermediates
Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate (BD29240) One -CH2OH group, benzyl protection C12H15NO3 221.25 g/mol Lower solubility due to benzyl group; used in polymer chemistry
tert-Butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride Two -CH2NH2 groups, Boc protection C10H21N3O2·2HCl 294.21 g/mol Amine reactivity; precursor for bioactive molecules
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (PBN20120069) -CH2OH and -F groups, Boc protection C10H16FNO3 217.24 g/mol Enhanced lipophilicity; potential CNS drug candidate
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8) -CH2CH2Br group, Boc protection C10H18BrNO2 264.16 g/mol Alkylating agent; used in cross-coupling reactions

Biological Activity

Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₁₁H₁₉N₃O₄
  • Molecular Weight : 229.29 g/mol
  • CAS Number : 1016233-08-1

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The hydroxymethyl groups enhance its binding affinity through hydrogen bonding with enzyme active sites or receptor binding pockets. This compound may act as an enzyme inhibitor or receptor modulator, influencing various physiological processes.

Enzyme Inhibition

Research indicates that azetidine derivatives, including this compound, exhibit enzyme inhibitory properties. For instance, studies have shown that azetidine analogs can inhibit nucleoside hydrolases involved in parasitic infections, suggesting potential therapeutic applications in treating diseases caused by protozoan parasites such as Giardia and Plasmodium .

Anticancer Activity

Recent investigations into azetidine derivatives have highlighted their potential as anticancer agents. Compounds similar to this compound have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. For example, one study reported an azetidine derivative with significant inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer cells, indicating a promising therapeutic index .

Study on Antiparasitic Activity

A patent describes the use of this compound as an inhibitor of nucleoside hydrolases in protozoan parasites. The compound was shown to effectively reduce parasitic load in vitro, suggesting its potential for developing antiparasitic drugs .

Anticancer Research

In a recent study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various azetidine derivatives and evaluated their anticancer properties. One derivative exhibited an IC50 value of 0.6 μM against a target enzyme involved in cancer metabolism, demonstrating the potential of these compounds in cancer therapy .

Comparative Analysis of Biological Activity

CompoundActivity TypeIC50 Value (μM)Reference
This compoundEnzyme InhibitionNot specified
Azetidine Derivative AAnticancer0.6
Azetidine Derivative BAntiparasiticNot specified

Q & A

Q. What are the common synthetic routes for tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate?

The compound is typically synthesized via functionalization of the azetidine ring. One method involves nickel-catalyzed carboboration of glycals using tert-butyl 3-(iodomethyl)azetidine-1-carboxylate as a precursor, followed by oxidation or hydrolysis to introduce hydroxymethyl groups . Another approach includes stereoselective oxidation of tert-butyl 3-(hydroxymethyl)azetidine derivatives using Dess-Martin periodinane or Swern oxidation to generate formyl intermediates, which are subsequently reduced to hydroxymethyl groups .

Q. How is this compound purified after synthesis?

Purification often employs silica gel flash column chromatography with gradient elution (e.g., n-heptane to THF mixtures). For sensitive intermediates, low-temperature crystallization or solvent extraction (using dichloromethane/water systems) may be preferred to avoid decomposition .

Q. What analytical techniques are used to characterize this compound?

  • 1H NMR : Peaks for the tert-butyl group appear at δ ~1.44 ppm, while hydroxymethyl protons resonate at δ ~3.5–4.0 ppm. The azetidine ring protons show splitting patterns between δ 2.1–3.0 ppm .
  • LC-MS : Retention times and molecular ion peaks (e.g., [M+H]+ at m/z 244.29) confirm molecular weight and purity .
  • FT-IR : Hydroxyl stretches (~3200–3400 cm⁻¹) and carbonyl vibrations (~1680–1720 cm⁻¹) are critical for functional group verification .

Advanced Research Questions

Q. How can researchers address challenges in stereoselective functionalization of this compound?

Stereoselective synthesis often requires chiral catalysts or enantiopure starting materials. For example, tert-butyl (S)-2-(hydroxymethyl)azetidine-1-carboxylate can be oxidized to the (S)-aldehyde intermediate using TPAP/NMO, preserving stereochemistry. Asymmetric hydrogenation or enzymatic resolution may further enhance enantiomeric excess . Conflicting stereochemical outcomes reported in literature should be resolved by optimizing reaction solvents (e.g., THF vs. DCM) and temperature .

Q. What strategies mitigate instability of the hydroxymethyl groups during derivatization?

Protecting groups (e.g., Boc, TBS) are critical. For instance, tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate is stabilized by introducing fluorine to reduce hydroxyl reactivity . Alternatively, in situ generation of hydroxymethyl groups via hydrolysis of acetates or ethers minimizes premature degradation .

Q. How should contradictory data on reaction yields be analyzed?

Discrepancies in reported yields (e.g., 42–48% for aldehyde intermediates ) may arise from variations in reagent purity, solvent drying, or workup protocols. Researchers should replicate conditions precisely and employ design-of-experiment (DoE) approaches to identify critical factors like catalyst loading or reaction time .

Q. What role does this compound play in synthesizing glycosides or bioactive molecules?

The compound serves as a key intermediate in carboboration reactions to form C-glycosides. For example, coupling with D-glucal derivatives under Ni catalysis yields boronate-containing glycans, which are precursors to antiviral or anticancer agents . Its hydroxymethyl groups also enable conjugation with pharmacophores via Mitsunobu or click chemistry .

Q. What safety precautions are necessary when handling this compound?

While specific safety data for this compound is limited, related azetidine derivatives (e.g., azetidine-3-carboxylic acid) require PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315). Work in a fume hood to avoid inhalation of fine powders .

Methodological Considerations

  • By-product Analysis : Monitor reactions via TLC or HPLC to detect sulfoxides (from over-oxidation) or alkylated by-products. For example, LiAlH4 reduction may generate unintended amines if hydroxymethyl groups are over-reduced .
  • Scale-up Challenges : Pilot studies should address exothermic reactions (e.g., during Boc deprotection with TFA) and optimize solvent volumes to maintain yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

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